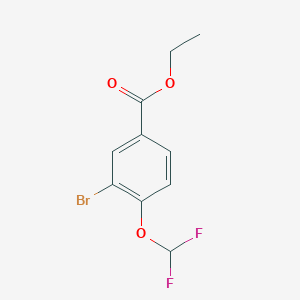

Ethyl 3-bromo-4-(difluoromethoxy)benzoate

Description

Ethyl 3-bromo-4-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C10H9BrF2O3 and a molecular weight of 295.08 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of bromine and difluoromethoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Properties

CAS No. |

1131594-36-9 |

|---|---|

Molecular Formula |

C10H9BrF2O3 |

Molecular Weight |

295.08 g/mol |

IUPAC Name |

ethyl 3-bromo-4-(difluoromethoxy)benzoate |

InChI |

InChI=1S/C10H9BrF2O3/c1-2-15-9(14)6-3-4-8(7(11)5-6)16-10(12)13/h3-5,10H,2H2,1H3 |

InChI Key |

BAJAGVOCHVVIPF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-4-(difluoromethoxy)benzoate can be synthesized through a multi-step process. One common method involves the bromination of 4-(difluoromethoxy)benzoic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution: Formation of various substituted benzoates.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 3-bromo-4-(difluoromethoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-bromobenzoate: Similar structure but lacks the difluoromethoxy group.

Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a diazenyl group instead of an ester group.

Uniqueness

Ethyl 3-bromo-4-(difluoromethoxy)benzoate is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Biological Activity

Ethyl 3-bromo-4-(difluoromethoxy)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula . The synthesis typically involves:

- Bromination : Ethyl benzoate is brominated at the meta position using bromine (Br) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr).

- Difluoromethylation : The brominated intermediate undergoes difluoromethylation to introduce the difluoromethoxy group.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. Its structural components allow it to interact with various biological targets, potentially modulating enzyme activity or receptor binding.

Table 1: Comparison of Biological Activities

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Inhibition of enzyme activity |

| Ethyl 3-bromo-4-(trifluoromethyl)benzoate | Anticancer | Modulation of signaling pathways |

| Ethyl 3-chloro-4-(difluoromethyl)benzoate | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethyl group enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties. This modification can lead to increased interaction with biological targets, such as enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Antimicrobial Activity : In vitro studies have shown that compounds structurally similar to this compound exhibit significant antimicrobial properties. These compounds disrupt bacterial cell wall synthesis and inhibit essential enzymes, leading to bacterial cell death.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Cancer Research Applications : There is emerging evidence that derivatives of this compound could act as inhibitors in cancer pathways, particularly through modulation of signaling molecules involved in tumor growth and metastasis .

Future Directions

Further research is essential to fully elucidate the biological mechanisms at play with this compound. Future studies should focus on:

- In Vivo Testing : Evaluating the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.

- Mechanistic Studies : Understanding the specific interactions with target enzymes and receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.